molecular formula C7H4BrFN2 B1446939 3-Bromo-5-fluoroimidazo[1,2-a]pyridine CAS No. 1388711-44-1

3-Bromo-5-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1446939
CAS No.: 1388711-44-1
M. Wt: 215.02 g/mol
InChI Key: SFPXYASSBWQZCS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a tan solid . . The storage temperature ranges from 0-5°C to 2-8°C .

Scientific Research Applications

Bioisosteric Replacements and Receptor Modulation

One application of related compounds is in the development of bioisosteric replacements for drug design. For example, 8-Fluoroimidazo[1,2-a]pyridine has been studied for its physicochemical properties and evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor (Humphries et al., 2006). This suggests that bromo-fluoroimidazo[1,2-a]pyridines could potentially be explored for similar applications in modifying receptor interactions.

Synthesis and Chemical Properties

The synthesis of halogenated imidazo[1,2-a]pyridines and their derivatives is a significant area of research, providing valuable insights into the chemical properties and reactivity of these compounds. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions demonstrates the versatility of these compounds in organic synthesis and their potential for creating complex molecules with varied functional groups (Shibahara et al., 2009).

Fluorescence and Photophysical Properties

Imidazo[1,2-a]pyridines and their derivatives are also investigated for their photophysical properties, such as fluorescence. The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines and their fluorescent properties highlights the potential of these compounds in developing biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012). This suggests that bromo-fluoro derivatives could similarly be explored for applications requiring fluorescent compounds.

Synthetic Methodologies

Research into efficient synthetic methodologies for imidazo[1,2-a]pyridines is crucial for expanding their applications. For example, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates an effective approach to synthesizing these compounds, potentially opening up new pathways for the synthesis of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine (Zhou et al., 2016).

Future Directions

While specific future directions for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridine analogues are being explored for their potential as antituberculosis agents . This suggests that this compound could also be studied in this context.

Properties

IUPAC Name

3-bromo-5-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXYASSBWQZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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